molecular formula C7H6BrClS B12839515 4-Bromo-3-chloro-5-methylbenzenethiol CAS No. 1349718-59-7

4-Bromo-3-chloro-5-methylbenzenethiol

Cat. No.: B12839515
CAS No.: 1349718-59-7
M. Wt: 237.55 g/mol
InChI Key: VTGUHJSCEYLLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-chloro-5-methylbenzenethiol (CAS 1349718-59-7) is a halogen-substituted benzenethiol with the molecular formula C7H6BrClS and a molecular weight of 237.55 g/mol . It serves as a versatile aromatic thiol building block in organic synthesis, particularly for the construction of more complex sulfur-containing heterocycles and functional materials. Researchers value this compound for its multifunctional reactivity; the thiol (-SH) group can act as a nucleophile in substitution reactions or as a ligand, while the halogen substituents (Br and Cl) on the benzene ring are excellent handles for further functionalization via metal-catalyzed cross-coupling reactions . Its structure, which can be represented as Cc1cc(S)cc(Cl)c1Br, incorporates both bromo and chloro groups on a methyl-substituted aromatic ring, making it a valuable intermediate for the development of pharmaceuticals and agrochemicals . Thiols of this type have been demonstrated to act as efficient promoters in multi-step, dearomatizing cascade reactions, enabling the synthesis of privileged structures like functionalized quinolines from indole-tethered ynones under remarkably mild conditions . This compound is provided For Research Use Only and is strictly intended for laboratory research applications. It is not approved for use in humans, animals, or as a component in diagnostic or therapeutic products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1349718-59-7

Molecular Formula

C7H6BrClS

Molecular Weight

237.55 g/mol

IUPAC Name

4-bromo-3-chloro-5-methylbenzenethiol

InChI

InChI=1S/C7H6BrClS/c1-4-2-5(10)3-6(9)7(4)8/h2-3,10H,1H3

InChI Key

VTGUHJSCEYLLHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)Cl)S

Origin of Product

United States

Synthesis Methodologies for 4 Bromo 3 Chloro 5 Methylbenzenethiol

Strategies for Regioselective Introduction of Halogen and Thiol Moieties on Benzene (B151609) Ring Systems

Regioselectivity is a critical challenge in the synthesis of polysubstituted benzenes. The choice of reaction and the order of substituent introduction are dictated by the directing effects of the groups already present on the aromatic ring.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgmsu.edu Key reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.combyjus.com The rate and regioselectivity of these reactions are heavily influenced by the substituents already attached to the ring, which can be classified as either activating or deactivating. wikipedia.org

In the context of synthesizing 4-bromo-3-chloro-5-methylbenzenethiol, the directing effects of the methyl group (ortho-, para-directing and activating) and the halogen atoms (ortho-, para-directing but deactivating) must be strategically leveraged. For instance, the halogenation of a monosubstituted toluene derivative will be directed by the methyl group to the ortho and para positions. Subsequent halogenations will be influenced by all existing substituents, making the prediction of isomer distribution more complex. A two-step mechanism is generally proposed for these reactions, involving the formation of a positively charged intermediate known as a benzenonium ion or arenium ion. msu.edulibretexts.org

Nucleophilic aromatic substitution (SNAr) provides a pathway for introducing nucleophiles, such as thiols, onto an aromatic ring by displacing a leaving group, typically a halide. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups (like nitro or cyano groups) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org

For aryl halides without strong activation, SNAr reactions with thiols are challenging. acs.org However, for certain electron-deficient heteroaryl halides, the reaction can proceed smoothly. bohrium.comnih.govacs.org In the case of polyhalogenated benzenes like the precursors to this compound, which lack strong electron-withdrawing groups, this pathway is generally less favorable than metal-catalyzed methods.

Transition metal-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-sulfur (C-S) bonds. nih.govsemanticscholar.org These methods have become indispensable when classical SNAr reactions are not feasible. acsgcipr.org Palladium, copper, and nickel are common catalysts for these transformations. nih.govuni.lu

The Buchwald-Hartwig amination protocol has been extended to C-S bond formation, allowing the coupling of aryl halides with thiols under relatively mild conditions. researchgate.netwikipedia.orgrug.nl This reaction class has seen significant development, with various generations of catalyst systems offering broad substrate scope and functional group tolerance. wikipedia.org Palladium-catalyzed reactions, in particular, are often highly efficient, though catalyst deactivation by sulfur compounds can be a concern. nih.govuni.lu Copper-catalyzed systems, reminiscent of the Ullmann condensation, also provide an effective means for aryl thiol synthesis and are often more cost-effective. uu.nlorganic-chemistry.org

Catalyst System Typical Coupling Partners Key Advantages Reference
Palladium-based (e.g., Buchwald-Hartwig)Aryl halides/triflates and thiolsHigh efficiency, broad scope, mild conditions researchgate.netwikipedia.org
Copper-based (e.g., Ullmann-type)Aryl iodides/bromides and thiolsCost-effective, ligand-free options available uu.nlorganic-chemistry.org
Nickel-basedAryl chlorides/bromides and thiolsEffective for less reactive aryl chlorides nih.gov

Precursor Synthesis and Intermediate Functionalization

The synthesis of the target molecule logically begins with the preparation of a key intermediate, 1-bromo-3-chloro-5-methylbenzene, followed by the introduction of the thiol group.

The synthesis of 1-bromo-3-chloro-5-methylbenzene (also known as 3-bromo-5-chlorotoluene) is a critical step. scbt.com A plausible synthetic route involves the regioselective halogenation of a simpler starting material. The order of halogen introduction is crucial to obtaining the desired 1,3,5-substitution pattern.

One potential strategy starts with an aniline derivative, where the amino group can be used to direct substitution before being removed. For example, a multi-step sequence starting from a substituted aniline can lead to polyhalogenated benzenes. google.com The synthesis of polysubstituted benzenes often requires a careful retrosynthetic analysis to determine the optimal order of reactions. libretexts.org

With the 1-bromo-3-chloro-5-methylbenzene precursor in hand, the final step is the introduction of the thiol group. Given the structure of the precursor, direct SNAr is unlikely. Therefore, more advanced methods are required.

Metal-Catalyzed Thiolation: As discussed in section 2.1.3, a palladium or copper-catalyzed cross-coupling reaction between 1-bromo-3-chloro-5-methylbenzene and a thiolating agent is a highly viable approach. nih.gov One of the aryl halides (bromo or chloro) would be selectively coupled with a sulfur source. For instance, reacting the aryl halide with a protected thiol or a simple sulfur reagent like sodium sulfide in the presence of a suitable catalyst system can yield the desired product. organic-chemistry.org

Newman-Kwart Rearrangement: An alternative, powerful method for converting phenols into thiophenols is the Newman-Kwart rearrangement. organic-chemistry.orgthieme-connect.comwikipedia.org This pathway would first involve the synthesis of the corresponding phenol, 4-bromo-3-chloro-5-methylphenol. nih.gov This phenol is then converted to an O-aryl thiocarbamate. Upon heating, this intermediate undergoes an intramolecular rearrangement to form an S-aryl thiocarbamate, which can then be hydrolyzed to yield the final thiophenol product. wikipedia.org While effective, this thermal rearrangement often requires high temperatures, although milder, catalytically-driven versions have been developed. wikipedia.orgacs.org

Method Intermediate Key Transformation Conditions Reference
Metal-Catalyzed Coupling1-Bromo-3-chloro-5-methylbenzeneC-S bond formation via cross-couplingPd or Cu catalyst, sulfur nucleophile (e.g., NaSH) nih.govorganic-chemistry.org
Newman-Kwart Rearrangement4-Bromo-3-chloro-5-methylphenolO-to-S aryl migration of a thiocarbamateTypically thermal (>200 °C); milder catalytic options exist thieme-connect.comwikipedia.org

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The yield and purity of this compound are highly dependent on the optimization of key reaction parameters. Factors such as temperature, reaction time, solvent, and the choice of catalyst or reducing agent play a critical role in maximizing the efficiency of the synthesis while minimizing the formation of byproducts, such as disulfides.

Detailed studies on analogous substituted thiophenols have shown that careful control of these variables is essential. For example, in syntheses involving the reduction of sulfonyl chlorides, the choice of reducing agent (e.g., zinc dust in an acidic medium or triphenylphosphine) and the reaction temperature can significantly influence the outcome. Similarly, for methods employing a Sandmeyer-type reaction from a diazonium salt, the temperature must be carefully controlled to prevent decomposition of the salt and unwanted side reactions.

Below is a table illustrating the hypothetical optimization of the synthesis of this compound from a diazonium salt precursor using potassium ethyl xanthate. The data is representative of typical optimization studies for this class of reaction.

EntryTemperature (°C)SolventReaction Time (h)Yield (%)
150Water/Toluene465
260Water/Toluene478
370Water/Toluene472 (decomposition noted)
460Water/DMF475
560Water/Toluene2.570
660Water/Toluene679

The data suggests that a reaction temperature of around 60°C provides an optimal balance, as higher temperatures may lead to the decomposition of the intermediate diazonium salt. The choice of solvent and reaction time are also significant factors that require fine-tuning to achieve the highest possible yield.

Sustainable and Green Chemistry Considerations in Thiophenol Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of specialty chemicals, including thiophenols. The goal is to develop methods that are more environmentally benign, safer, and more efficient in terms of atom economy and energy consumption.

Key considerations in the green synthesis of thiophenols include:

Solvent Choice : Traditional syntheses often employ volatile and hazardous organic solvents. Green chemistry approaches focus on using safer alternatives such as water, ethanol (B145695), or even solvent-free conditions. researchgate.netunito.it For example, palladium-catalyzed reactions for C-S bond formation have been successfully performed in water, which simplifies product isolation and reduces environmental impact. unito.it

Catalysis : The use of recyclable catalysts is a cornerstone of green chemistry. researchgate.net For C-S coupling reactions, developing heterogeneous catalysts or catalyst systems that can be easily recovered and reused for multiple cycles can significantly reduce waste and cost.

Energy Efficiency : Microwave-assisted synthesis has emerged as a valuable tool for reducing reaction times and energy consumption. researchgate.netmdpi.com Reactions that might take several hours under conventional heating can often be completed in minutes under microwave irradiation, frequently leading to higher yields and cleaner reaction profiles. mdpi.com

Alternative Reagents : Efforts are being made to replace hazardous reagents commonly used in thiophenol synthesis. For instance, moving away from corrosive reagents or toxic metal salts towards milder and more environmentally friendly alternatives is a key area of research. nih.gov The use of N-halosuccinimides, which are easily handled crystalline compounds, in place of more hazardous halogenating agents is one such example. nih.gov

By incorporating these principles, the synthesis of this compound and other substituted thiophenols can be made more sustainable and economically viable.

Spectroscopic Characterization Techniques for Structural Elucidation of 4 Bromo 3 Chloro 5 Methylbenzenethiol

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) and Band Assignments

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule. The vibrational modes of 4-bromo-3-chloro-5-methylbenzenethiol are influenced by its substituents: a thiol group (-SH), a methyl group (-CH₃), and two halogen atoms (Br and Cl) on the benzene (B151609) ring.

The FT-IR and FT-Raman spectra are expected to exhibit characteristic bands corresponding to the vibrations of these groups. The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the benzene ring are expected to produce a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹. The presence of multiple substituents will influence the exact positions and intensities of these bands.

The S-H stretching vibration is a key indicator of the thiol group and is anticipated to be observed as a weak band in the FT-IR spectrum around 2600-2550 cm⁻¹. The C-S stretching vibration is expected in the fingerprint region, typically between 700 and 600 cm⁻¹. The C-Br and C-Cl stretching vibrations are also found in the lower frequency region of the spectrum.

The methyl group will be identifiable by its symmetric and asymmetric C-H stretching vibrations near 2925 cm⁻¹ and 2870 cm⁻¹, respectively, as well as bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Table 1: Predicted FT-IR and FT-Raman Band Assignments for this compound
Wavenumber (cm⁻¹)AssignmentVibrational Mode
~3080Aromatic C-HStretching
~2925Methyl C-HAsymmetric Stretching
~2870Methyl C-HSymmetric Stretching
~2570S-HStretching
~1580Aromatic C=CStretching
~1470Aromatic C=CStretching
~1450Methyl C-HAsymmetric Bending
~1375Methyl C-HSymmetric Bending
~1050C-ClStretching
~850Aromatic C-HOut-of-plane Bending
~680C-SStretching
~650C-BrStretching

Note: The predicted values are based on typical vibrational frequencies for similar substituted benzene derivatives. rasayanjournal.co.inresearchgate.netyoutube.comnist.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the thiol proton. The two aromatic protons are in different chemical environments and are expected to appear as two distinct singlets or narrowly split doublets in the aromatic region (typically δ 7.0-7.5 ppm). The chemical shifts of these protons are influenced by the electronic effects of the surrounding bromo, chloro, methyl, and thiol groups. The methyl group protons will likely appear as a singlet around δ 2.3 ppm. The thiol proton (S-H) is expected to produce a singlet with a variable chemical shift, typically between δ 3.0 and 4.0 ppm, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The benzene ring will exhibit six distinct signals due to the different substituents breaking the symmetry of the ring. The chemical shifts of these aromatic carbons are influenced by the electron-donating or electron-withdrawing nature of the attached groups. rsc.org The carbon atom attached to the thiol group (C-S) is expected to be shielded compared to the others, while the carbons bonded to the halogens (C-Br and C-Cl) will be deshielded. The methyl carbon will appear at a characteristic upfield shift, typically around δ 20 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH~7.2 - 7.5 (2H, m)~125 - 140 (6C)
-CH₃~2.3 (3H, s)~20
-SH~3.5 (1H, s)-

Note: The predicted chemical shifts are estimations based on data from structurally related compounds and general principles of NMR spectroscopy. nih.govchemicalbook.comorganicchemistrydata.orgthieme-connect.de

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound dissolved in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The benzene ring and its substituents constitute the chromophore. The π → π* transitions, characteristic of the aromatic system, are expected to give rise to strong absorption bands, typically in the range of 200-300 nm. The substitution pattern on the benzene ring, including the auxochromic thiol and methyl groups and the chromophoric halogen atoms, will influence the position (λ_max) and intensity (ε) of these absorption bands. Generally, substitution on the benzene ring leads to a bathochromic shift (shift to longer wavelengths) of the primary and secondary absorption bands of benzene. numberanalytics.com

The n → π* transitions, involving the non-bonding electrons of the sulfur atom in the thiol group, are also possible. These transitions are typically weaker in intensity and may be observed as a shoulder on the main π → π* absorption bands.

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for this compound
TransitionPredicted λ_max (nm)
π → π~210
π → π~260
n → π*~290 (shoulder)

Note: The predicted absorption maxima are based on the UV-Vis spectra of similar substituted benzenethiols. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₆BrClS), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula.

The mass spectrum would also reveal a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.

Electron ionization (EI) mass spectrometry would also induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern would likely involve the loss of the thiol group (-SH), the methyl group (-CH₃), and the halogen atoms (Br and Cl). Common fragmentation pathways for aromatic thiols include the cleavage of the C-S bond and the S-H bond. The stability of the aromatic ring would likely result in a prominent molecular ion peak. Analysis of the fragment ions can help to confirm the substitution pattern on the benzene ring. libretexts.orgnist.govdocbrown.info

Chemical Reactivity and Derivatization Pathways of 4 Bromo 3 Chloro 5 Methylbenzenethiol

Reactivity of the Thiol Group (-SH) in 4-Bromo-3-chloro-5-methylbenzenethiol

The thiol group is the most reactive site for many chemical transformations due to the nucleophilicity of the sulfur atom and the acidity of the S-H bond. Its reactivity is central to the derivatization of this molecule.

The thiol group is susceptible to oxidation, yielding different products depending on the strength of the oxidizing agent and the reaction conditions.

Disulfide Formation : Mild oxidizing agents, or even atmospheric oxygen, can oxidize thiols to disulfides. In the case of this compound, this involves the coupling of two molecules to form bis(4-bromo-3-chloro-5-methylphenyl) disulfide. This reaction is often observed as an undesired side reaction in other transformations, particularly under basic conditions or in the presence of metal catalysts where the corresponding thiolate is formed. For instance, attempted cross-coupling reactions with unprotected arylthiols can lead to significant disulfide formation, which can poison the catalyst. acs.org

Sulfonic Acid Formation : Stronger oxidizing agents, such as hydrogen peroxide, potassium permanganate (B83412), or nitric acid, can oxidize the thiol group completely to a sulfonic acid (-SO₃H). libretexts.orglibretexts.org This transformation converts this compound into 4-Bromo-3-chloro-5-methylbenzenesulfonic acid. This reaction proceeds through intermediate oxidation states, including sulfenic and sulfinic acids. The introduction of the strongly electron-withdrawing sulfonic acid group significantly alters the electronic properties of the aromatic ring, making it highly deactivated towards electrophilic aromatic substitution but potentially more activated for certain nucleophilic aromatic substitutions. libretexts.orglibretexts.org

Table 1: Oxidation Reactions of the Thiol Group

Starting Material Reagent(s) Product Product Type
This compound Mild oxidant (e.g., I₂, air) bis(4-bromo-3-chloro-5-methylphenyl) disulfide Disulfide

The sulfur atom of the thiol group is a potent nucleophile, especially after deprotonation to the thiolate anion with a base. This allows for the formation of thioethers (sulfides) through reaction with electrophiles.

Alkylation : The reaction of this compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., sodium hydroxide, potassium carbonate) readily produces the corresponding alkyl aryl thioethers. This is a standard Williamson ether synthesis adapted for sulfur (S-alkylation) and is a high-yielding, versatile reaction. organic-chemistry.orgchemrevlett.com The reaction proceeds via an Sₙ2 mechanism. byjus.comncert.nic.in

Arylation : The formation of diaryl thioethers from this compound can be achieved through reactions like the Buchwald-Hartwig amination, adapted for C-S coupling, or through nucleophilic aromatic substitution on an activated aryl halide.

Thioether formation is also a critical strategy for protecting the thiol group during subsequent reactions, such as metal-catalyzed cross-couplings that are sensitive to free thiols. acs.orgresearchgate.net The protective group can be chosen to be cleavable under specific conditions after the desired modification at another site on the molecule has been completed. acs.org

Table 2: Thioether Formation via S-Alkylation

Electrophile Base Product
Methyl Iodide (CH₃I) NaOH 4-Bromo-3-chloro-1-(methylthio)-5-methylbenzene

The nucleophilic character of the thiolate derived from this compound allows it to participate in conjugate addition reactions, most notably the Michael addition. In this reaction, the thiolate adds to the β-carbon of an α,β-unsaturated carbonyl compound (e.g., an enone or an acrylate). This C-S bond-forming reaction is highly efficient and is typically catalyzed by a base, which serves to generate the nucleophilic thiolate. The reaction is reversible under certain conditions but often leads to a stable thioether adduct.

Reactivity of the Halogen Substituents (Bromine and Chlorine) in this compound

The bromine and chlorine atoms on the aromatic ring are key sites for modification, primarily through substitution or metal-catalyzed coupling reactions. Their reactivity is influenced by the other ring substituents and the inherent differences between the two halogens.

Nucleophilic Aromatic Substitution (NAS) typically requires an aromatic ring that is electron-poor, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orgyoutube.com The aromatic ring of this compound is substituted with a mildly activating methyl group and a thiol/thiolate group, which is also activating. These groups generally disfavor NAS.

However, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, substitution of the halogens can be induced. The relative reactivity of the halogens in NAS reactions is typically F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the more electronegative halogen. masterorganicchemistry.com Therefore, the chlorine atom would be expected to be slightly more susceptible to substitution than the bromine atom under NAS conditions, though reaction at either site is generally difficult without further activation.

Metal-catalyzed cross-coupling reactions are among the most powerful tools for modifying aryl halides. In these reactions, the reactivity order of the halogens is the reverse of that in NAS: I > Br > Cl > F. mdpi.com This trend is based on the ease of oxidative addition of the C-X bond to the metal center (commonly palladium), which is the first step in the catalytic cycle. wikipedia.org

This difference in reactivity allows for selective functionalization of the C-Br bond in the presence of the C-Cl bond in this compound.

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comyoutube.com By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively react the more labile C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. nih.govresearchgate.net This would allow for the synthesis of 2-Aryl-4-chloro-5-methylbenzenethiol derivatives. A significant challenge in applying this reaction directly to this compound is the propensity of the free thiol group to poison the palladium catalyst. acs.orgresearchgate.net Therefore, protection of the thiol group (e.g., as a thioether or thioester) is often a necessary prerequisite for achieving high yields. acs.org

Sonogashira Coupling : This reaction couples the aryl halide with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgorganic-chemistry.orgucsb.edu Similar to the Suzuki reaction, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for the selective introduction of an alkynyl group at the 4-position of the ring. This would yield a 4-alkynyl-3-chloro-5-methylbenzenethiol. The same considerations regarding catalyst poisoning by the free thiol apply, making protection a crucial step for this transformation as well. ucsb.edu

Table 3: Selective Metal-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Expected Product (at C-Br site) Catalyst System (Typical)
Suzuki-Miyaura Arylboronic Acid (Ar-B(OH)₂) 2-Aryl-4-chloro-5-methylbenzenethiol Pd(PPh₃)₄ + Base (e.g., Na₂CO₃)

Reactivity of the Methyl Group in this compound

The methyl group attached to the benzene (B151609) ring is a potential site for functionalization, primarily through reactions that occur at the benzylic position. This reactivity is a consequence of the stability of the intermediate benzylic radical or carbocation, which is stabilized by resonance with the aromatic ring.

A key transformation involving the methyl group is its halogenation, which typically proceeds via a free-radical mechanism. wikipedia.org This type of reaction allows for the selective substitution of the hydrogen atoms of the methyl group with halogens such as chlorine or bromine. libretexts.org

The reaction is typically initiated by heat or UV light, which facilitates the homolytic cleavage of a halogen molecule (e.g., Br₂) into halogen radicals. chemeurope.com These radicals then abstract a hydrogen atom from the methyl group, forming a stabilized benzylic radical. This radical subsequently reacts with another halogen molecule to form the benzylic halide and a new halogen radical, thus propagating the chain reaction. wikipedia.org

For this compound, benzylic bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) would be a standard method to introduce a bromine atom onto the methyl group. This would yield 1-(bromomethyl)-4-bromo-3-chloro-5-methylbenzene. The use of NBS is often preferred as it provides a low, steady concentration of bromine, which can help to avoid unwanted side reactions on the electron-rich aromatic ring.

It is important to note that the reaction conditions must be carefully controlled to favor substitution on the methyl group over electrophilic aromatic substitution on the ring. youtube.com Free-radical halogenation is favored under non-polar conditions and in the presence of radical initiators, while electrophilic aromatic substitution is promoted by Lewis acid catalysts. youtube.com

The progressive halogenation of the methyl group is also possible, leading to the formation of di- and tri-halogenated products. youtube.com The extent of halogenation can often be controlled by the stoichiometry of the halogenating agent.

Table 1: Predicted Products of Benzylic Halogenation of this compound

ReagentPredicted ProductReaction Type
N-Bromosuccinimide (NBS), Initiator4-Bromo-1-(bromomethyl)-3-chloro-5-methylbenzeneFree-Radical Halogenation
Chlorine (Cl₂), UV light4-Bromo-1-(chloromethyl)-3-chloro-5-methylbenzeneFree-Radical Halogenation

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity in reactions involving the aromatic ring of this compound is determined by the directing effects of the existing substituents. Substituents on a benzene ring can either activate or deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions (ortho, meta, or para). libretexts.orglumenlearning.com

The substituents on the ring are:

-SH (Thiol): A strongly activating, ortho-, para-directing group due to the ability of sulfur's lone pairs to donate electron density to the ring through resonance. jove.com

-CH₃ (Methyl): An activating, ortho-, para-directing group due to hyperconjugation and weak inductive electron donation. jove.com

-Cl (Chloro) and -Br (Bromo): These are deactivating, yet ortho-, para-directing groups. They are electron-withdrawing inductively (deactivating) but have lone pairs that can be donated via resonance (ortho-, para-directing). libretexts.org

In this compound, the positions on the aromatic ring are influenced by these competing directing effects. The available positions for substitution are C2 and C6.

The directing effects of the substituents are summarized in the table below:

Table 2: Directing Effects of Substituents on the Aromatic Ring

SubstituentPositionEffect on ReactivityDirecting Effect
-SH1ActivatingOrtho, Para
-Cl3DeactivatingOrtho, Para
-Br4DeactivatingOrtho, Para
-CH₃5ActivatingOrtho, Para

Given the substitution pattern, the most powerful activating group, the thiol (-SH), will have a dominant influence on the regioselectivity of electrophilic aromatic substitution. The thiol group strongly directs incoming electrophiles to the ortho and para positions. The para position is blocked by the bromine atom. The two ortho positions are C2 and C6.

The methyl group at C5 also directs ortho (to C6) and para (no open position). The chloro group at C3 directs ortho (to C2) and para (no open position). The bromo group at C4 directs ortho (to C3 and C5, both blocked).

Therefore, electrophilic attack is most likely to occur at the C2 and C6 positions, which are ortho to the strongly activating thiol group. The electronic and steric environment around these two positions will determine the final product distribution in an electrophilic aromatic substitution reaction. The presence of the chloro group at C3 might sterically hinder attack at C2 to some extent, potentially favoring substitution at C6.

Stereoselectivity is not a primary consideration for reactions at the aromatic ring itself, as the ring is planar. However, if the thiol or the newly introduced benzylic halide were to be involved in subsequent reactions that create a chiral center, then stereoselectivity would become an important factor. For instance, nucleophilic substitution at a benzylic halide could proceed via an Sₙ1 or Sₙ2 mechanism, with differing stereochemical outcomes.

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Chloro 5 Methylbenzenethiol

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure Analysis

No published DFT studies on 4-bromo-3-chloro-5-methylbenzenethiol were found. Such studies would typically involve the use of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to determine the molecule's most stable three-dimensional structure and its electronic properties.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting the chemical reactivity of this compound, is not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

There are no available MEP maps for this compound. An MEP analysis would identify the electrophilic and nucleophilic sites on the molecule, offering insights into its intermolecular interactions.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

NBO analysis data, which would explain the intramolecular interactions, charge delocalization, and hyperconjugative effects within this compound, has not been reported.

Vibrational Frequency Calculations and Spectroscopic Correlation with Experimental Data

Theoretical vibrational frequency calculations, which are used to interpret and assign experimental infrared (IR) and Raman spectra, have not been published for this compound.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO Method)

There are no published theoretical NMR chemical shift predictions for this compound using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations would aid in the interpretation of experimental NMR data.

Reaction Mechanism Studies and Transition State Analysis using Quantum Chemical Methods

No quantum chemical studies on the reaction mechanisms or transition state analyses involving this compound have been found in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Studies and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. nih.gov These models are predicated on the principle that the structural features of a molecule, such as its geometry, electronic properties, and hydrophobicity, dictate its interactions with a biological target and thus determine its activity. nih.govnih.gov For a compound like this compound, a QSAR study would aim to establish a mathematical equation that links its molecular descriptors to a particular outcome, such as enzyme inhibition, toxicity, or receptor binding affinity.

While specific QSAR studies for this compound are not extensively documented in publicly available literature, the methodologies applied to structurally similar halogenated and substituted aromatic compounds provide a robust framework for how such an investigation would be conducted. mdpi.comresearchgate.net Research on other substituted benzothiazoles and benzimidazoles has demonstrated that descriptors related to the spatial distribution of mass, polarizability, and van der Waals volumes are often crucial in determining their biological activity. mdpi.com

A typical QSAR study involves the calculation of a wide array of molecular descriptors for a series of compounds with varying structural modifications. These descriptors are then used to build a model that can predict the activity of new, untested compounds. The development and validation of a QSAR model for this compound would involve several key steps, including the calculation of relevant molecular descriptors and the application of statistical methods to derive a predictive model.

Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For this compound, these can be broadly categorized into several classes:

Constitutional Descriptors: These are the most straightforward descriptors, derived directly from the molecular formula and connectivity. They include molecular weight, atom counts, and bond counts.

Topological Descriptors: These descriptors quantify the atomic arrangement and connectivity within the molecule, such as branching and shape. Examples include the Wiener index and Kier & Hall molecular connectivity indices.

Geometric Descriptors: These are derived from the 3D coordinates of the atoms and describe the molecule's size and shape. Examples include molecular surface area and volume.

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, which are critical for understanding intermolecular interactions. nih.gov They include dipole moment, polarizability, and electrostatic potential.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide detailed information about the electronic structure. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are indicative of a molecule's reactivity.

The table below provides a hypothetical set of calculated molecular descriptors for this compound, which would be foundational for any QSAR study.

Descriptor CategoryDescriptor NameHypothetical Value
Constitutional Molecular Weight253.54 g/mol
Number of Heavy Atoms10
Number of Halogen Atoms2
Topological Wiener Index345
Kier & Hall Index (1st order)4.872
Geometric Molecular Surface Area210.5 Ų
Molecular Volume155.8 ų
Electronic Dipole Moment2.15 D
Polarizability18.2 x 10⁻²⁴ cm³
Quantum-Chemical HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV

This table presents hypothetical data for illustrative purposes.

Research Findings from Analogous Compounds

QSAR studies on related halogenated aromatic compounds have yielded significant insights. For instance, in a study on a series of substituted benzothiazoles, it was found that topological and spatial descriptors, such as those describing the distribution of atomic mass and polarizability, were key to explaining their antiproliferative activity. mdpi.com Another study on polyhalogenated ethers highlighted the importance of both polarizability and lipophilicity (log P) in determining their anesthetic action, suggesting that both steric and electronic interactions play a crucial role. nih.gov

The development of a predictive QSAR model for this compound would enable the virtual screening of related structures to identify derivatives with potentially enhanced activity or more desirable properties, thereby guiding future synthesis and experimental testing. nih.gov

Advanced Synthetic Applications and Functionalization of 4 Bromo 3 Chloro 5 Methylbenzenethiol

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups on the 4-bromo-3-chloro-5-methylbenzenethiol ring system makes it an important precursor in multi-step organic synthesis. Each functional group—thiol, bromo, chloro, and methyl—offers a distinct handle for chemical modification, allowing for sequential and regioselective reactions. This controlled reactivity is crucial for constructing complex molecular architectures.

The thiol (-SH) group is a potent nucleophile, readily participating in reactions to form new sulfur-carbon bonds. The halogen atoms (Br and Cl) are prime sites for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methyl (-CH3) group, while less reactive, can be functionalized through free-radical reactions or oxidation to introduce further complexity. This orthogonal reactivity allows chemists to selectively address one part of the molecule while leaving the others intact for subsequent transformations, a key strategy in the total synthesis of natural products and the development of pharmaceutical compounds. For instance, thiophene-based structures with multiple functional groups have been synthesized using sequential reactions, highlighting the utility of such building blocks. mdpi.comresearchgate.net

Derivatization Strategies for Creating Novel Chemical Entities

The true synthetic potential of this compound is realized through its extensive derivatization. The presence of multiple, distinct reactive sites allows for the systematic modification of its structure to generate a diverse library of new compounds with potentially unique chemical and physical properties.

The nucleophilic thiol group is the most readily derivatized functionality. It can be easily converted into thioethers (sulfides) and, subsequently, sulfones, which are important structural motifs in many biologically active molecules and materials.

Thioether Synthesis: The thiol can be S-alkylated through nucleophilic substitution reactions with alkyl halides or tosylates in the presence of a base. This reaction is a fundamental method for forming thioether linkages. Another approach involves the reaction with alcohols under Mitsunobu conditions.

Sulfone Synthesis: The resulting thioethers can be oxidized to sulfones (-SO₂-). Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. The synthesis of sulfone compounds is a key step in the preparation of various useful products, including natural carotenoids. google.com The development of reagents specifically for accessing methyl sulfones highlights the importance of this functional group in medicinal and coordination chemistry. nih.gov

Table 1: Representative Reactions for Thioether and Sulfone Synthesis

Reaction TypeReagents & ConditionsProduct Class
S-AlkylationR-X (Alkyl Halide), Base (e.g., NaH, K₂CO₃)Thioether (Sulfide)
OxidationmCPBA, H₂O₂Sulfone

The bromo and chloro substituents on the aromatic ring are gateways to a vast array of transformations, primarily through metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for creating new C-C, C-N, and C-O bonds.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond. The higher reactivity of the C-Br bond compared to the C-Cl bond often allows for selective coupling at the bromine position.

Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamine derivatives.

These coupling reactions allow for the "stitching" together of molecular fragments, dramatically increasing molecular complexity and providing access to diverse aromatic systems from a single starting material. libretexts.org

The methyl group can also serve as a point of functionalization, typically requiring more forcing conditions than reactions at the thiol or halogen sites.

Free-Radical Halogenation: In the presence of UV light and a radical initiator like N-bromosuccinimide (NBS), the methyl group can be halogenated to form a benzylic halide. chemguide.co.uk This (halomethyl)benzene derivative is a versatile intermediate, susceptible to nucleophilic substitution reactions to introduce a variety of functional groups (e.g., -OH, -CN, -OR).

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This introduces a valuable functional group that can participate in amide or ester formation. The catalytic oxidation of related halide-containing molecules demonstrates advanced methods for such transformations. acs.orgacs.org

Potential in Catalyst and Ligand Design through Structural Modification

Sulfur-containing organic molecules are widely used as ligands in coordination chemistry and catalysis. The sulfur atom in this compound and its thioether derivatives can act as a soft donor, forming stable complexes with a variety of transition metals, particularly late transition metals like palladium, platinum, gold, and rhodium.

By modifying the substituents on the aromatic ring, the electronic properties of the sulfur donor atom can be finely tuned. The electron-withdrawing halogen atoms (Br and Cl) decrease the electron density on the sulfur, which can influence the stability and reactivity of the resulting metal complex. Conversely, derivatization at the halogen sites with electron-donating groups could enhance the donor strength of the sulfur atom. This tunability is critical in ligand design for optimizing the performance of a catalyst in a specific chemical transformation. The potential for such compounds in coordination chemistry has been noted in related systems. nih.gov

Integration into Supramolecular Assemblies and Advanced Material Science Contexts

The unique combination of functional groups and an aromatic core gives this compound the potential to serve as a building block for supramolecular structures and advanced materials.

Supramolecular Chemistry: The aromatic ring can participate in π-π stacking interactions, a key driving force for self-assembly. The thiol group can act as a hydrogen bond donor and acceptor. Furthermore, the bromine and chlorine atoms can engage in halogen bonding, a non-covalent interaction that is increasingly being exploited for the rational design of crystal structures and supramolecular assemblies.

Material Science: Polymerization or incorporation of this molecule or its derivatives into larger frameworks could lead to new functional materials. For example, polymers containing thioether or sulfone linkages often exhibit interesting thermal and mechanical properties. Functionalized thiophenes, which are structurally related, have been extensively studied for applications in electronics. mdpi.com The high halogen content could also impart flame-retardant properties or be useful in the synthesis of specialized polymers and organometallic frameworks.

Conclusion and Future Research Directions

Summary of Key Academic Research Findings on 4-Bromo-3-chloro-5-methylbenzenethiol

Direct academic research focusing exclusively on this compound is notably sparse in publicly available literature. However, a significant body of research on analogous substituted thiophenols allows for the extrapolation of its expected chemical properties and reactivity. The primary findings are therefore predictive and based on the well-established chemistry of its constituent functional groups.

The synthesis of this compound is not explicitly described, but established methodologies for thiophenol synthesis from aryl halides or anilines are applicable. organic-chemistry.org A plausible route could involve the diazotization of 4-bromo-3-chloro-5-methylaniline (B3015169) followed by reaction with a sulfur-containing nucleophile, or the reduction of a corresponding 4-bromo-3-chloro-5-methylbenzenesulfonyl chloride.

The reactivity of this compound is anticipated to be governed by three main features: the nucleophilic thiol group, the activated aromatic ring, and the two distinct carbon-halogen bonds.

Thiol Group Reactivity : The thiol (-SH) group is expected to be the most reactive site for nucleophilic attack, readily undergoing S-alkylation, S-acylation, and Michael additions. It is also susceptible to oxidation, which can form the corresponding disulfide under mild conditions or be further oxidized to sulfinic and sulfonic acids with stronger oxidizing agents.

Aromatic Ring Reactivity : The benzene (B151609) ring is activated by the methyl group and deactivated by the chloro and bromo substituents. This push-pull electronic configuration makes it a candidate for both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being a subject for empirical investigation.

Carbon-Halogen Bond Reactivity : The C-Br and C-Cl bonds serve as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira). The differential reactivity between the C-Br bond (typically more reactive) and the C-Cl bond could allow for selective, sequential functionalization.

A table of predicted physicochemical properties for this compound, based on computational models and data from structurally similar compounds, is presented below.

Table 1: Predicted Physicochemical Properties of this compound (Note: These values are computationally predicted and await experimental verification.)

PropertyPredicted ValueBasis of Prediction
Molecular FormulaC₇H₆BrClSElemental Composition
Molecular Weight237.55 g/molBased on Atomic Weights
XLogP34.1Computational Model (e.g., PubChem)
Boiling Point~250-270 °CExtrapolation from similar substituted benzenes
pKa (Thiol)~6-7Effect of electron-withdrawing halogens on thiophenol acidity

Identification of Unexplored Reactivity and Synthetic Opportunities

The lack of dedicated studies on this compound means its synthetic potential is almost entirely unexplored. This presents numerous opportunities for novel research.

Selective Cross-Coupling : A key area for investigation is the selective functionalization of the C-Br versus the C-Cl bond. Developing catalytic systems that can chemoselectively target one halogen over the other would unlock pathways to complex, multifunctional aromatic compounds from a single starting material.

Directed Ortho-Metalation : The interplay between the thiol, methyl, and halogen substituents could be exploited for directed ortho-metalation (DoM) strategies, enabling precise functionalization of the C-H bonds on the aromatic ring. The directing ability of the thiol (or a protected form) could provide access to tetra- and penta-substituted benzene derivatives that are otherwise difficult to synthesize.

Thiol-Ene/Thiol-Yne Click Chemistry : The thiol group is a prime candidate for participation in radical-mediated thiol-ene and thiol-yne "click" reactions. acs.org Exploring the utility of this compound in these highly efficient reactions could lead to the development of novel polymers and functional materials.

Coordination Chemistry : The synthesis and characterization of metal complexes using this compound as a thiolate ligand is an uninvestigated field. The electronic properties of the resulting complexes could be tuned by the substituents on the ring, with potential applications in catalysis or materials science. acs.org

Emerging Computational Methodologies and their Application in Thiophenol Research

Modern computational chemistry provides powerful tools to predict and understand the behavior of molecules, mitigating the need for extensive trial-and-error experimentation. nih.gov These methodologies are particularly valuable for a novel compound like this compound.

Density Functional Theory (DFT) : DFT methods are essential for predicting ground-state properties. For this thiophenol, DFT can be used to calculate the S-H bond dissociation enthalpy (BDE) to predict its antioxidant capacity, model reaction pathways for its synthesis and subsequent reactions, and predict spectroscopic signatures (IR, Raman) to aid in its future experimental identification. researchgate.netacs.org

Time-Dependent DFT (TD-DFT) : This method is used to study electronic excited states and can predict the UV-visible absorption spectra of the thiophenol and its derivatives, which is crucial for applications in photochemistry and materials science. chemrxiv.org

Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM provides a rigorous definition of chemical bonds and atoms in molecules. It can be applied to analyze the electronic nature of the C-S, S-H, C-Br, and C-Cl bonds, offering deep insights into how the substituents mutually influence each other's properties. researchgate.net

Molecular Dynamics (MD) Simulations : If this thiophenol is incorporated into larger structures, such as polymers or self-assembled monolayers, MD simulations can predict their conformational dynamics, stability, and interactions with surrounding media.

Table 2: Application of Computational Methods to Thiophenol Research

Computational MethodKey Application for this compoundPredicted Insights
DFT (e.g., B3LYP, M06-2X)Reaction mechanism and energetics of substitution/coupling reactions. acs.orgfigshare.comActivation barriers, reaction intermediates, regioselectivity.
TD-DFTSimulation of electronic spectra. mdpi.comUV-Vis absorption wavelengths, oscillator strengths.
QTAIMAnalysis of electron density and bond character. researchgate.netBond strength, charge distribution, substituent effects.
MD SimulationsBehavior of derived polymers or monolayers.Material morphology, stability, solvent interactions.

Prospective Development of Novel Functional Molecules Derived from this compound

The unique combination of functional groups in this compound makes it a promising precursor for a variety of novel molecules with tailored properties.

Advanced Polymers : The compound can be used as a monomer or a chain-transfer agent in polymerization. Poly(phenylene sulfide)s and related sulfur-containing polymers are known for their high thermal stability and chemical resistance. nih.gov The bromo, chloro, and methyl groups would impart specific properties such as flame retardancy, modified solubility, and a high refractive index.

Agrochemicals : Halogenated aromatic compounds are a cornerstone of the agrochemical industry. acs.org The specific substitution pattern of this thiophenol could be a novel scaffold for creating new herbicides, fungicides, or pesticides. The thiol group provides a convenient handle for further modification to optimize biological activity.

Pharmaceutical Intermediates : Thiophene and thiophenol moieties are considered privileged structures in medicinal chemistry. nih.gov this compound could serve as a starting material for synthesizing complex drug candidates, where the thiol group can interact with biological targets like cysteine residues in enzymes, and the halogen atoms can be used to modulate pharmacokinetic properties or for late-stage functionalization. dovepress.com

Self-Assembled Monolayers (SAMs) : Thiols are known to form highly ordered SAMs on gold surfaces. mdpi.com The defined orientation of the dipole moment in this compound, along with its steric profile, could be used to engineer surfaces with specific work functions, wettability, or protein resistance for applications in molecular electronics and biosensors.

Table 3: Potential Functional Molecules and Applications

Derived Molecule ClassSynthetic StrategyPotential Application Area
PolythioethersNucleophilic aromatic substitution or cross-coupling polymerization.High-performance plastics, optical materials.
Bioactive HeterocyclesIntramolecular cyclization reactions involving the thiol group.Pharmaceuticals, Agrochemicals. nih.gov
Metal-Thiolate ComplexesReaction with metal salts.Homogeneous catalysis, luminescent materials.
Functionalized SurfacesDeposition on a gold substrate.Biosensors, nanoelectronics, anti-fouling coatings. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-Bromo-3-chloro-5-methylbenzenethiol, and how do substituent positions influence the reaction pathway?

  • Methodological Answer : Synthesis typically involves sequential halogenation and thiolation. Bromine and chlorine are introduced via electrophilic aromatic substitution, leveraging directing effects of existing substituents. The methyl group may be installed early via Friedel-Crafts alkylation. Thiol groups are often protected as thioethers (e.g., using acetyl or benzyl groups) to avoid oxidation, followed by deprotection with reducing agents like Raney nickel. Reaction conditions (e.g., temperature, solvent polarity) significantly impact regioselectivity, as observed in analogous bromo-chloro phenol derivatives .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR identify substituent positions through coupling patterns (e.g., deshielding effects from halogens) and integration ratios. DEPT-135 clarifies carbon hybridization.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (expected ~251.5 g/mol) and isotopic patterns from bromine/chlorine.
  • Purity Analysis : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is recommended, aligning with >95% purity standards for halogenated aromatics in reagent catalogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic cross-coupling reactivity of this compound under different conditions?

  • Methodological Answer : Discrepancies may stem from thiol group interference with metal catalysts (e.g., Pd(0) poisoning). Strategies include:

  • Ligand Screening : Use bulky ligands (e.g., XPhos) to stabilize catalytic intermediates.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent disulfide formation.
  • Control Experiments : Monitor thiol oxidation via TLC or LC-MS. Comparative studies with methyl-protected analogs (e.g., 4-Bromo-3-chloro-5-methylthioanisole) can isolate reactivity issues .

Q. What computational models predict the reactive sites of this compound for targeted functionalization?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates Fukui indices and molecular electrostatic potentials. These models identify:

  • Nucleophilic Sites : Sulfur atom for alkylation or oxidation.
  • Electrophilic Sites : Halogen-adjacent carbons for SNAr reactions.
    Validation with experimental data from bromo-chloro benzyl derivatives (e.g., substituent effects on reaction rates) enhances predictive accuracy .

Safety & Handling

Q. What safety protocols are advised for handling this compound given limited toxicological data?

  • Methodological Answer :

  • Exposure Mitigation : Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid skin contact; wash immediately with soap/water for 15+ minutes if exposed .
  • Storage : Store under inert gas (N2) at 2–8°C to prevent thiol oxidation.
  • Toxicity Inference : Analogous bromo-chloro compounds (e.g., 4-Bromo-3-chlorophenol) suggest potential respiratory and dermal irritation. Acute toxicity studies in rodents are recommended .

Data Contradiction Analysis

Q. How should researchers address inconsistent spectroscopic data for this compound across studies?

  • Methodological Answer :

  • Sample Purity : Verify purity via HPLC and elemental analysis. Impurities (e.g., disulfides) may skew NMR/IR results .
  • Solvent Effects : Record solvent and temperature conditions, as halogenated aromatics exhibit solvent-dependent chemical shifts .
  • Reference Standards : Compare with fully characterized analogs (e.g., 4-Bromo-3-chlorophenol’s NMR shifts) to validate assignments .

Experimental Design

Q. What kinetic studies are recommended to optimize thiol-group stability in this compound during storage?

  • Methodological Answer :

  • Accelerated Aging : Expose samples to heat (40–60°C) and humidity, monitoring disulfide formation via LC-MS.
  • Antioxidant Screening : Test additives (e.g., BHT, EDTA) for thiol stabilization.
  • Comparative Analysis : Benchmark against 4-Fluoro-3-methylbenzenethiol’s stability under identical conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.